molecular formula C9H8BrFO B1376103 1-(4-Bromo-3-fluorophenyl)propan-2-one CAS No. 1376059-63-0

1-(4-Bromo-3-fluorophenyl)propan-2-one

Cat. No.: B1376103
CAS No.: 1376059-63-0
M. Wt: 231.06 g/mol
InChI Key: ROXPVELGOJOGDC-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-fluorophenyl)propan-2-one is an organic compound with the molecular formula C9H8BrFO. It is a derivative of acetophenone, where the phenyl ring is substituted with bromine and fluorine atoms at the 4 and 3 positions, respectively. This compound is often used as a building block in organic synthesis due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-3-fluorophenyl)propan-2-one can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of 4-bromo-3-fluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted phenylpropanones.

    Reduction: Formation of 1-(4-bromo-3-fluorophenyl)propan-2-ol.

    Oxidation: Formation of 1-(4-bromo-3-fluorophenyl)propanoic acid.

Scientific Research Applications

1-(4-Bromo-3-fluorophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential intermediate in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorophenyl)propan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards certain molecular targets.

Comparison with Similar Compounds

  • 1-(4-Bromo-2-fluorophenyl)propan-2-one
  • 1-(4-Bromo-3-chlorophenyl)propan-2-one
  • 1-(4-Bromo-3-methylphenyl)propan-2-one

Uniqueness: 1-(4-Bromo-3-fluorophenyl)propan-2-one is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its reactivity and interaction with other molecules. The combination of these substituents can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c1-6(12)4-7-2-3-8(10)9(11)5-7/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXPVELGOJOGDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1376059-63-0
Record name 1-(4-bromo-3-fluorophenyl)propan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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